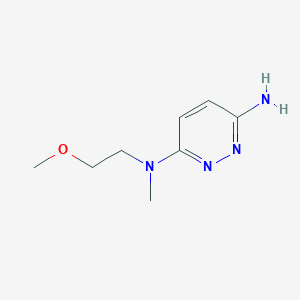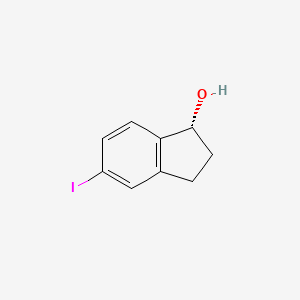
(1R)-5-iodoindan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-5-iodoindan-1-ol is a chiral organic compound characterized by the presence of an iodine atom attached to the indan ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-5-iodoindan-1-ol typically involves the iodination of indan-1-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the indan ring. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of deiodinated products or alcohol derivatives.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of indan-1-ol or other alcohol derivatives.
Substitution: Formation of azido or thiol-substituted indan derivatives.
科学研究应用
(1R)-5-iodoindan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-5-iodoindan-1-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
相似化合物的比较
(1R)-5-bromoindan-1-ol: Similar structure with a bromine atom instead of iodine.
(1R)-5-chloroindan-1-ol: Contains a chlorine atom in place of iodine.
(1R)-5-fluoroindan-1-ol: Features a fluorine atom instead of iodine.
Uniqueness: (1R)-5-iodoindan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding characteristics compared to its halogenated analogs. This uniqueness makes it valuable in various synthetic and research applications.
属性
分子式 |
C9H9IO |
|---|---|
分子量 |
260.07 g/mol |
IUPAC 名称 |
(1R)-5-iodo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 |
InChI 键 |
QDVLTEJCEOAPCA-SECBINFHSA-N |
手性 SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)I |
规范 SMILES |
C1CC2=C(C1O)C=CC(=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


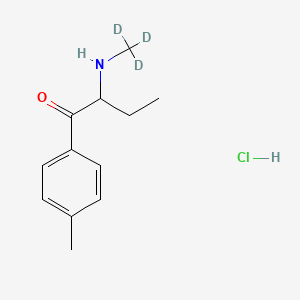
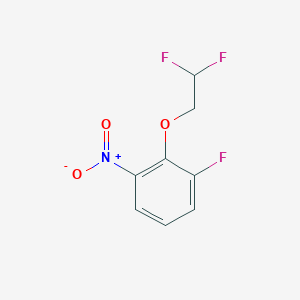
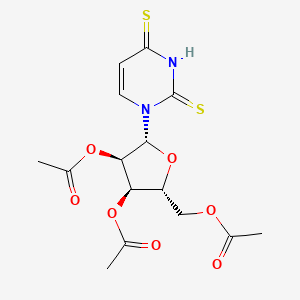
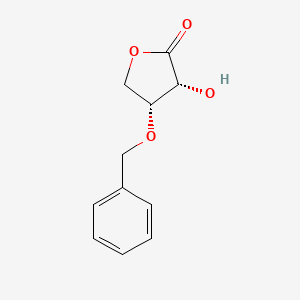


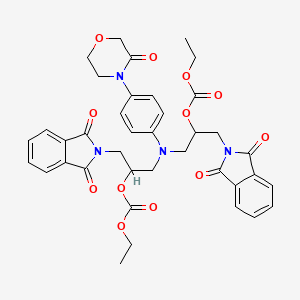
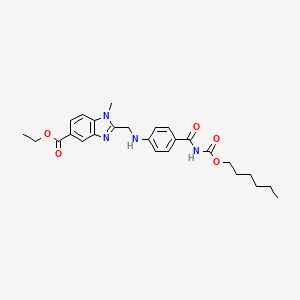
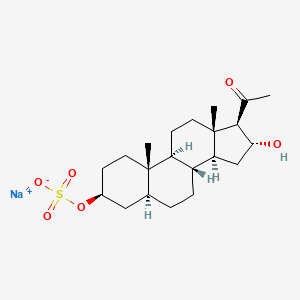
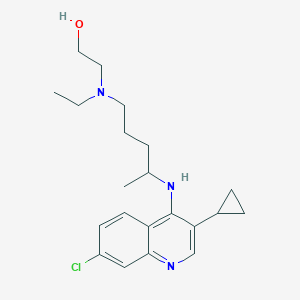
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
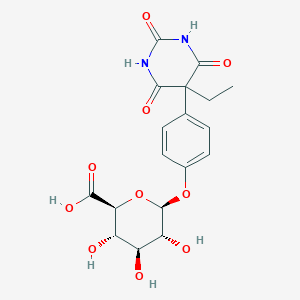
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
